molecular formula C25H25N3OS2 B15102419 N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide

N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide

Cat. No.: B15102419
M. Wt: 447.6 g/mol
InChI Key: XULZGQYBWNFQAO-UHFFFAOYSA-N
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Description

N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide is a structurally complex heterocyclic compound featuring a dihydrothiazole core substituted with a butyl group, phenylimino moiety, thiophen-2-yl ring, and a 4-methylbenzamide side chain. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, similar to methodologies described in and for analogous thiazole-triazole derivatives . The compound’s electronic and steric properties are influenced by the conjugation of the thiophene ring and the electron-withdrawing benzamide group, making it a candidate for applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C25H25N3OS2

Molecular Weight

447.6 g/mol

IUPAC Name

N-(3-butyl-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl)-4-methylbenzamide

InChI

InChI=1S/C25H25N3OS2/c1-3-4-16-28-22(21-11-8-17-30-21)24(27-23(29)19-14-12-18(2)13-15-19)31-25(28)26-20-9-6-5-7-10-20/h5-15,17H,3-4,16H2,1-2H3,(H,27,29)

InChI Key

XULZGQYBWNFQAO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide typically involves multi-step reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. The phenylimino group is introduced via a condensation reaction with aniline, and the thiophene ring is incorporated through a subsequent cyclization step. The final step involves the acylation of the thiazole derivative with 4-methylbenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylimino group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and phenylimino groups. These interactions may modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several synthesized analogs in the provided evidence. Key comparisons include:

Compound Core Structure Substituents Functional Groups Reference
N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide Dihydrothiazole Butyl, phenylimino, thiophen-2-yl, 4-methylbenzamide Amide, imine, thiophene N/A
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Thione, sulfonyl, triazole
N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives [9a–9e] Thiazole-triazole Phenoxymethyl, benzimidazole, aryl groups (fluoro, bromo, methyl, methoxy) Acetamide, triazole, benzimidazole
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amide Thiazole-pyrazole Methylpyrazole, phenyl, alkylamide Amide, pyrazole, thiazole

Key Observations :

  • Unlike the thione tautomers in , the phenylimino group in the target compound introduces an imine linkage, which may enhance planarity and conjugation.
  • The 4-methylbenzamide side chain is structurally analogous to acetamide derivatives in , suggesting similar hydrogen-bonding capabilities in biological targets .
Spectroscopic and Computational Analysis
  • IR Spectroscopy : The absence of a νC=O band (~1660–1680 cm⁻¹) in the target compound (as in ’s triazoles [7–9]) would confirm cyclization . The νC=S stretch (~1240–1255 cm⁻¹) is absent here, replaced by imine (νC=N) and amide (νC=O) bands.
  • NMR Spectroscopy: The phenylimino proton (δ ~8–9 ppm) and thiophene protons (δ ~7–7.5 ppm) would resemble aromatic signals in ’s thiazole-triazole derivatives .
  • Computational Modeling: Tools like Multiwfn () could analyze electron localization functions (ELF) or electrostatic potentials to compare charge distribution with analogs .

Biological Activity

The compound N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide (CAS No. 372503-78-1) is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Molecular Structure

The compound features a complex structure characterized by:

  • A thiazole ring
  • A thiophene moiety
  • An amide functional group
  • A phenyl imine structure

This unique arrangement suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

PropertyValue
Molecular Weight434.6 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that derivatives of thiazole and thiazolidine exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that benzothiazole derivatives exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (non-small cell lung cancer), and NCI-H358.
  • IC50 Values : The compound showed an IC50 value of approximately 8.78 µM against A549 cells in 2D assays, indicating potent antiproliferative activity .

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been investigated, particularly in relation to cyclooxygenase (COX) inhibition. Thiazole derivatives have been noted for their ability to reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various thiazole derivatives, including the target compound. Results indicated that the compound exhibited significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Study 2: Antitumor Activity

In a comparative study of thiazole derivatives, this compound was found to be one of the most effective compounds against lung cancer cell lines, outperforming several known chemotherapeutic agents .

While specific mechanisms for this compound are still under investigation, similar compounds often exert their effects through:

  • DNA Intercalation : Binding to DNA and disrupting replication.
  • Enzyme Inhibition : Targeting key enzymes involved in tumor growth or bacterial metabolism.

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